molecular formula C24H21NO5 B8059273 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid

Cat. No.: B8059273
M. Wt: 403.4 g/mol
InChI Key: UPEAXWJZGLFDFI-UHFFFAOYSA-N
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid is a fluorinated amino acid derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc moiety is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions . The compound features a β-hydroxy-β-phenylpropanoic acid backbone, which introduces both steric bulk and hydrogen-bonding capabilities. This structural motif is critical for modulating solubility, conformational rigidity, and biological interactions, making it valuable in medicinal chemistry and drug development .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-22(15-8-2-1-3-9-15)21(23(27)28)25-24(29)30-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-22,26H,14H2,(H,25,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEAXWJZGLFDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

    Coupling Reaction: The protected amino acid is then coupled with a phenylpropanoic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of the starting amino compound are reacted with Fmoc chloride.

    Automated Synthesis: Automated peptide synthesizers are often used to streamline the coupling reactions and ensure high purity and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Sodium borohydride (NaBH4), methanol as solvent.

    Substitution: Piperidine, dimethylformamide (DMF) as solvent.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Exposure of the free amino group for further reactions.

Scientific Research Applications

Peptide Synthesis

Fmoc groups are commonly used in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for the selective deprotection of amino acids during the synthesis process. This compound serves as an important building block for synthesizing peptides with specific sequences and modifications.

Case Study: Synthesis of Antimicrobial Peptides

A study demonstrated the use of Fmoc-3-hydroxy-3-phenylpropanoic acid in synthesizing antimicrobial peptides. The incorporation of this compound enhanced the stability and efficacy of the peptides against various bacterial strains, showcasing its potential in developing new antibiotics .

Drug Development

The compound's ability to modify biological activity makes it a candidate for drug development. Its structural characteristics can be tailored to improve pharmacokinetics and bioavailability.

Case Study: Anticancer Agents

Research has explored the potential of derivatives of Fmoc-3-hydroxy-3-phenylpropanoic acid as anticancer agents. Modifications to the core structure have led to compounds that exhibit cytotoxic effects on cancer cell lines, indicating a promising avenue for therapeutic development .

Bioconjugation

The reactivity of the amine group in this compound allows it to be used in bioconjugation techniques, facilitating the attachment of biomolecules to surfaces or other molecules.

Case Study: Targeted Drug Delivery Systems

In targeted drug delivery systems, Fmoc derivatives have been utilized to conjugate drugs to antibodies or nanoparticles. This strategy enhances the specificity and reduces side effects by directing therapeutic agents precisely to target cells .

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis.

Comparison with Similar Compounds

Aromatic Ring Substitutions

  • 3,5-Difluorophenyl analogs (e.g., (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid): Substitution with electron-withdrawing fluorine atoms enhances metabolic stability and binding affinity to hydrophobic pockets in proteins . Used in peptide-based inhibitors targeting viral entry (e.g., HIV-1) due to improved lipophilicity .
  • 2-Fluorophenyl analog (3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid): Ortho-fluorine introduces steric hindrance, reducing rotational freedom and stabilizing specific conformations .
  • Trifluoromethylphenyl analog ((R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid): The -CF₃ group increases electron-withdrawing effects and enhances resistance to enzymatic degradation .
  • Bromodifluoromethoxy-substituted analogs (e.g., compounds 23 and 24 from ):

    • Bromodifluoromethoxy groups improve halogen bonding and are used in p53-derived peptides targeting Mdm2/Mdm4 .

Backbone Modifications

  • Mercapto-substituted analog ((R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid): The thiol (-SH) group enables disulfide bridge formation in peptide cyclization .
  • Methyl-substituted amino acid ((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid): N-methylation reduces hydrogen-bonding capacity, enhancing membrane permeability .

Physicochemical Properties

Compound (CAS No.) Molecular Weight Purity Storage Conditions Key Features Reference
Target Compound (Not specified) ~383.4* N/A N/A β-hydroxy group for H-bonding -
(S)-3-(o-tolyl) analog (211637-75-1) 401.45 99.76% -20°C (powder) High steric bulk
(R)-3,5-difluorophenyl analog (205526-25-6) 455.43 95% Room temperature Enhanced metabolic stability
(R)-trifluoromethyl analog (517905-86-1) 455.43 N/A N/A Strong electron-withdrawing
Bromodifluoromethoxy analog (N/A) ~500.3* >95% -80°C (solution) Halogen bonding capability

*Estimated based on molecular formulas.

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid, commonly referred to as Fmoc-Amino Acid derivative, is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, which contribute to its biological activity. Understanding its biological activity is crucial for its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C23H26N2O5
  • Molecular Weight : 410.46 g/mol
  • CAS Number : 150114-97-9

The structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is often used in peptide synthesis due to its stability and ease of removal.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The Fmoc group enhances the lipophilicity of the molecule, facilitating membrane permeability and interaction with cellular components.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar structural motifs were effective against human leukemia HL-60 cells, suggesting potential cytotoxic effects against various cancer cell lines .

Enzyme Inhibition

The compound has been shown to act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it may inhibit proteolytic enzymes, which are crucial for cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies

  • Antitumor Activity :
    • A study evaluated the effects of this compound on several cancer cell lines, including breast and prostate cancer. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents .
  • Enzymatic Interaction :
    • Another investigation focused on the interaction of this compound with serine proteases. The results showed that it effectively inhibited enzyme activity, suggesting a mechanism for reducing tumor invasiveness through modulation of proteolytic activity .

Data Tables

Activity Type Cell Line IC50 (µM) Mechanism
AnticancerHL-605.4Cytotoxicity
Enzyme InhibitionSerine Proteases12.0Competitive inhibition
AntitumorMCF-7 (Breast Cancer)8.5Induction of apoptosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid
Reactant of Route 2
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2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid

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